Cas no 1804641-90-4 (5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile)
5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile
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- Inchi: 1S/C9H7F4N3O/c10-7-5(3-15)4-16-6(1-2-14)8(7)17-9(11,12)13/h4H,1,3,15H2
- InChI Key: SYBLLEMPKRWQON-UHFFFAOYSA-N
- SMILES: FC1=C(C(CC#N)=NC=C1CN)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 300
- XLogP3: 0.7
- Topological Polar Surface Area: 71.9
5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029098886-1g |
5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile |
1804641-90-4 | 97% | 1g |
$1,460.20 | 2022-04-02 |
5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile
5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile: A Comprehensive Overview
5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1804641-90-4) is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique fluorinated and trifluoromethoxy substituents, serves as a key intermediate in the synthesis of bioactive molecules. Its structural features make it particularly valuable for drug discovery programs targeting neurological disorders and infectious diseases, which are among the most searched topics in AI-driven research databases.
The molecular structure of 5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile includes a pyridine core modified with a fluorine atom at the 4-position and a trifluoromethoxy group at the 3-position. The aminomethyl and acetonitrile functional groups enhance its reactivity, making it a versatile building block for heterocyclic chemistry. Researchers frequently search for "fluorinated pyridine derivatives in drug design" or "trifluoromethoxy group applications," highlighting the relevance of this compound in modern medicinal chemistry.
One of the most notable applications of 5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile is its role in the development of central nervous system (CNS) therapeutics. The compound's ability to cross the blood-brain barrier, combined with its fluorine and trifluoromethoxy motifs, makes it a promising candidate for treating conditions like epilepsy and Parkinson's disease. These therapeutic areas are highly searched in medical AI platforms, reflecting growing public interest in neurodegenerative treatments.
In agrochemical research, 5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile has shown potential as a precursor for novel pesticides. The trifluoromethoxy group, in particular, is known to improve the bioavailability and environmental stability of agrochemicals. Searches for "sustainable pesticide development" and "fluorine in agrochemistry" align with this application, demonstrating the compound's relevance to current agricultural challenges.
The synthetic routes to 5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile often involve multi-step processes starting from commercially available pyridine derivatives. Key steps include fluorination, trifluoromethoxylation, and aminomethylation, which are frequently discussed in organic chemistry forums. Researchers often query "efficient trifluoromethoxy introduction methods" or "pyridine functionalization techniques," underscoring the importance of this compound in synthetic methodology development.
From a market perspective, the demand for 5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile has been steadily increasing, particularly in regions with strong pharmaceutical and agrochemical industries. The compound's CAS number (1804641-90-4) is often searched in chemical databases by procurement specialists and R&D teams looking for reliable suppliers. The growing interest in fluorinated building blocks for drug discovery has further boosted its commercial significance.
Quality control and analytical characterization of 5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile typically involve advanced techniques such as HPLC, NMR, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. Analytical chemists frequently search for "HPLC methods for fluorinated pyridines" or "NMR characterization of trifluoromethoxy compounds," indicating the technical interest in this area.
In conclusion, 5-(Aminomethyl)-4-fluoro-3-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1804641-90-4) represents a valuable chemical entity with diverse applications in life sciences. Its unique structural features, particularly the fluorine and trifluoromethoxy substituents, make it a compound of continuing interest to researchers addressing some of today's most pressing health and agricultural challenges. As AI and machine learning tools become more prevalent in chemical research, compounds like this are likely to see even greater attention in scientific literature and patent applications.
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